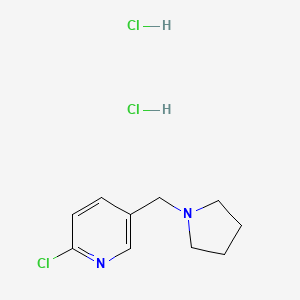
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride
Übersicht
Beschreibung
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a heterocyclic organic compound. It belongs to the category of pyridine derivatives and is known for its unique physical and chemical properties. The IUPAC name for this compound is 2-chloro-5-(1-pyrrolidinylmethyl)pyridine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H15Cl3N2 . The InChI code for this compound is 1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 269.6 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Synthetic Utility : Derivatives of pyridine, including those related to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, serve as key intermediates in the synthesis of complex molecules. For example, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate derivatives were synthesized through reactions involving chloromethyl pyridine, showcasing the compound's utility in forming esterification and etherification bonds under various conditions (Wang Xiu-jian, 2009).
- Conducting Polymers : Pyrrolidine derivatives have been utilized in the synthesis of conducting polymers from low oxidation potential monomers, indicating their potential in electronic materials (G. Sotzing et al., 1996).
Cycloaddition Reactions
- Pyrrolidines Chemistry : The study of pyrrolidines, involving [3+2] cycloaddition reactions, highlights their significance in producing compounds with potential biological effects. Such studies underline the importance of pyrrolidine-based compounds in medicine and industry, including dyes and agrochemicals (Magdalena Żmigrodzka et al., 2022).
Materials Science
- Electrochemical Properties : Research into derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization demonstrates the low oxidation potentials of these materials, making them stable in their conducting form. This research opens avenues for the development of stable, conducting materials for various applications (J. Reynolds et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCCVXODBBUNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


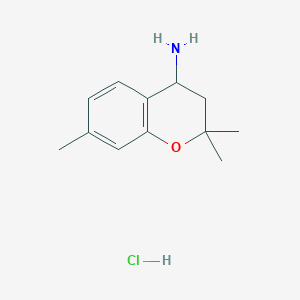
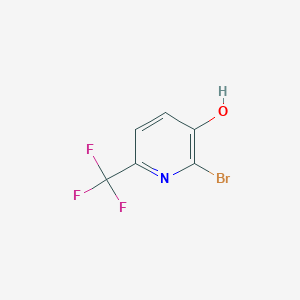
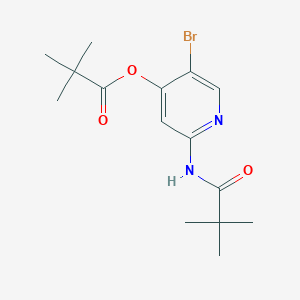
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)
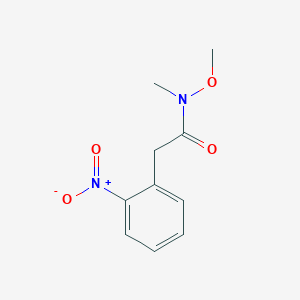
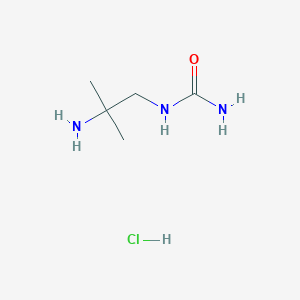


![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)

![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)
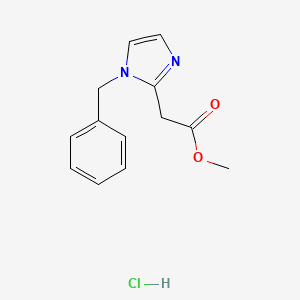
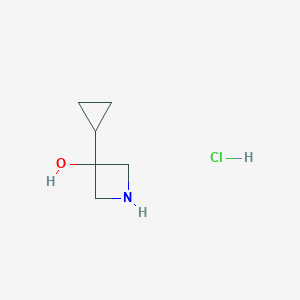
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)
